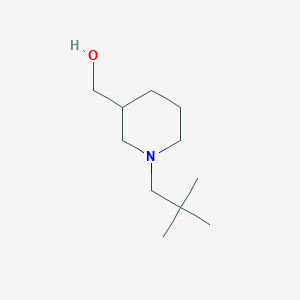

(1-Neopentylpiperidin-3-yl)methanol

Vue d'ensemble

Description

“(1-Neopentylpiperidin-3-yl)methanol” is a chemical compound that is used for pharmaceutical testing . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, it’s known that piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Impact on Lipid Dynamics

Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes. A study employing small-angle neutron scattering revealed that methanol enhances the mixing of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicle populations, accelerating 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics. This suggests methanol's potential in affecting bilayer composition and lipid asymmetry, highlighting the importance of considering solvent effects in biomembrane and proteolipid studies (Nguyen et al., 2019).

Rearrangements of Methyl Substituted N-Neopentylmethyleneaziridines

The rearrangement of N-neopentylalkylideneaziridine in methanol leads to the formation of ring-opened products and cyclopropylamino ethers, demonstrating the complex reactions that methanol can induce in specific chemical environments. These reactions proceed via a common intermediate, showcasing methanol's role in facilitating diverse chemical transformations (Wiering & Steinberg, 1982).

Role in Catalysis

Methanol serves as a promising hydrogen source and C1 synthon in chemical synthesis and energy technologies. Its utilization in N-methylation of amines using RuCl3.xH2O as a catalyst demonstrates methanol's versatility as both a reagent and a solvent in catalytic reactions. This process highlights methanol's potential in the synthesis of pharmaceutical agents and in tandem reactions, offering a green and efficient approach to chemical synthesis (Sarki et al., 2021).

Methanol as a Building Block in Synthesis

Methanol's application extends to C–C coupling reactions, where it acts as a one-carbon building block for the synthesis of higher alcohols incorporating all-carbon quaternary centers. An iridium-catalyzed process enables the direct coupling of methanol with allenes, showcasing methanol's capacity as a renewable feedstock in fine chemical synthesis (Moran et al., 2011).

Safety and Hazards

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(1-Neopentylpiperidin-3-yl)methanol”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

[1-(2,2-dimethylpropyl)piperidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-11(2,3)9-12-6-4-5-10(7-12)8-13/h10,13H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYFSXZWBUXBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)

![3-Iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B3105696.png)

![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)